2-formylbenzoic acid; 3-hydroxy-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
2-formylbenzoic acid and 3-hydroxy-1,3-dihydro-2-benzofuran-1-one are organic compounds that belong to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-formylbenzoic acid and 3-hydroxy-1,3-dihydro-2-benzofuran-1-one, can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran rings .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and high-yielding methods. Microwave-assisted synthesis (MWI) has been utilized to obtain benzofuran compounds with significant biological activities . This method offers advantages such as reduced reaction times and improved yields.
Chemical Reactions Analysis
Types of Reactions: 2-formylbenzoic acid and 3-hydroxy-1,3-dihydro-2-benzofuran-1-one undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of benzofuran derivatives include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine (Et3N) under reflux conditions . These reagents facilitate cyclization and other transformations necessary for the synthesis of complex benzofuran structures.
Major Products Formed: The major products formed from the reactions of 2-formylbenzoic acid and 3-hydroxy-1,3-dihydro-2-benzofuran-1-one include various substituted benzofuran derivatives with enhanced biological activities. These products are valuable in medicinal chemistry and pharmaceutical applications.
Scientific Research Applications
2-formylbenzoic acid and 3-hydroxy-1,3-dihydro-2-benzofuran-1-one have numerous scientific research applications. In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives exhibit significant anti-tumor, antibacterial, and anti-viral activities . They are also explored as potential therapeutic agents for diseases such as cancer and hepatitis C . In the industry, these compounds are utilized in the development of new drugs and chemical materials.
Mechanism of Action
The mechanism of action of benzofuran derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . They also exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes . The specific molecular targets and pathways involved depend on the structure and functional groups of the benzofuran derivatives.
Comparison with Similar Compounds
Benzofuran derivatives are unique due to their diverse biological activities and structural versatility. Similar compounds include benzothiophene and indole derivatives, which also exhibit significant biological activities . benzofuran derivatives are particularly notable for their anti-tumor and anti-viral properties, making them valuable in medicinal chemistry and drug development .
List of Similar Compounds:- Benzothiophene derivatives
- Indole derivatives
- Psoralen
- 8-methoxypsoralen
- Angelicin
These similar compounds share structural features with benzofuran derivatives but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-formylbenzoic acid;3-hydroxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;9-5-6-3-1-2-4-7(6)8(10)11/h1-4,7,9H;1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXWCAHSGWYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O.C1=CC=C2C(=C1)C(OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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